
4-benzyl-1-(3-phenylbutanoyl)piperidine
Overview
Description
4-benzyl-1-(3-phenylbutanoyl)piperidine is a useful research compound. Its molecular formula is C22H27NO and its molecular weight is 321.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.209264485 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
4-benzyl-1-(3-phenylbutanoyl)piperidine features a piperidine ring substituted with a benzyl group and a phenylbutanoyl moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug development.
- Anticancer Activity : Studies have shown that derivatives of piperidine can inhibit aminopeptidase N (APN), which is associated with tumor progression and metastasis. Compounds that inhibit APN can enhance the efficacy of cancer treatments by sensitizing tumor cells to apoptosis .
- Mechanism of Action : The inhibition of APN disrupts normal protein turnover in cancer cells, leading to an accumulation of peptides that can induce stress responses favorable for cancer treatment .
Neurological Research
Piperidine derivatives have been explored for their neuroprotective properties. They may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
- Cognitive Enhancement : Some studies suggest that compounds similar to this compound may enhance cognitive functions by interacting with cholinergic pathways .
Antimicrobial Properties
Research indicates that certain piperidine derivatives possess antimicrobial activity, making them suitable candidates for developing new antibiotics or antimicrobial agents.
- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic processes within the microorganisms .
Case Studies and Research Findings
Several studies have documented the effectiveness of piperidine derivatives, including this compound:
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-phenylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-18(21-10-6-3-7-11-21)16-22(24)23-14-12-20(13-15-23)17-19-8-4-2-5-9-19/h2-11,18,20H,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEDWMYWUPHWTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.